molecular formula C17H18O B8412931 4-(p-Phenyl-phenyl)-2-pentanone

4-(p-Phenyl-phenyl)-2-pentanone

Cat. No.: B8412931
M. Wt: 238.32 g/mol
InChI Key: VXGUEGRZIBUFIB-UHFFFAOYSA-N
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Description

4-(p-Phenyl-phenyl)-2-pentanone is a ketone derivative characterized by a pentanone backbone substituted at the fourth carbon with a biphenyl group (p-phenyl-phenyl). The biphenyl substituent introduces significant steric bulk and lipophilicity, which likely enhances its stability and solubility in non-polar solvents compared to simpler 2-pentanone derivatives. Such structural features are critical in applications ranging from organic synthesis to bioactive compound design .

Properties

Molecular Formula

C17H18O

Molecular Weight

238.32 g/mol

IUPAC Name

4-(4-phenylphenyl)pentan-2-one

InChI

InChI=1S/C17H18O/c1-13(12-14(2)18)15-8-10-17(11-9-15)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3

InChI Key

VXGUEGRZIBUFIB-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C1=CC=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 4-(p-Phenyl-phenyl)-2-pentanone and related compounds:

Compound Name Molecular Formula Substituent(s) Key Functional Groups Molecular Weight (g/mol) Applications/Properties References
This compound C₁₇H₁₈O Biphenyl at C4 Ketone ~238.3 Hypothesized: Organic synthesis, drug intermediates Inferred
4-Methyl-1-phenyl-2-pentanone C₁₂H₁₆O Methyl and phenyl at C1 and C4 Ketone 176.25 Flavoring agent (FEMA 2740), fragrance
4-(Furfurylthio)-2-pentanone C₁₀H₁₄O₂S Furfurylthio at C4 Ketone, thioether 198.28 Not specified; potential bioactive compound
4-Methyl-2-pentanone (MIBK) C₆H₁₂O Methyl at C4 Ketone 100.16 Industrial solvent, chromatography
AM5206 (Trifluoromethyl analog) C₁₈H₁₅F₃O₃ Trifluoromethyl and benzyloxy Ketone, ether 336.3 FAAH inhibitor, neuroprotective agent

Key Differences in Properties and Reactivity

  • Lipophilicity and Solubility: The biphenyl group in this compound increases lipophilicity compared to methyl (MIBK) or furfurylthio substituents, making it less water-soluble but more compatible with organic phases .
  • Steric Effects : The bulky biphenyl group may hinder reactivity at the ketone group, reducing nucleophilic addition rates compared to smaller analogs like MIBK .

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